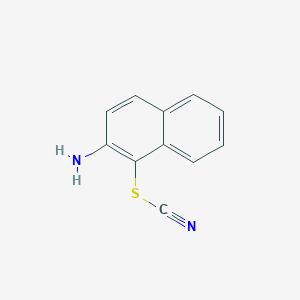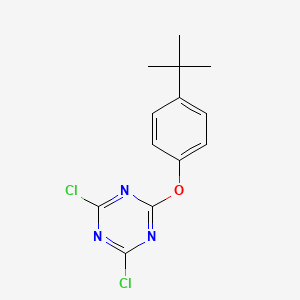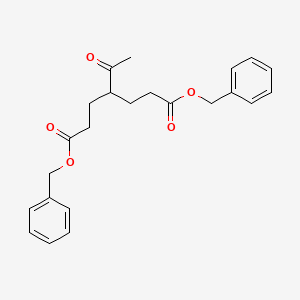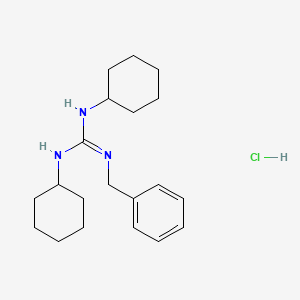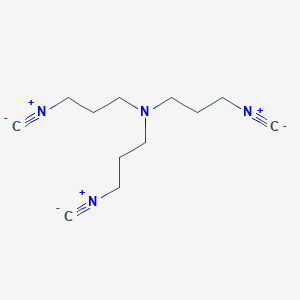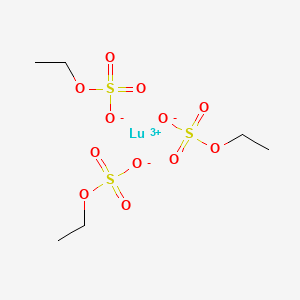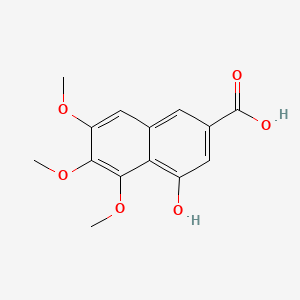![molecular formula C19H36O4 B14741574 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 2064-94-0](/img/structure/B14741574.png)
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[55]undecane is a bicyclic organic compound characterized by a central quaternary carbon atom (a spiro atom) with two alicyclic rings linked to it, each comprising five atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the condensation of hexanal with pentaerythritol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the spiroacetal structure. The reaction conditions generally include:
Acidic pH (3-5): Achieved using oxalic acid or another suitable acid.
Refluxing: The reaction mixture is heated under reflux for an extended period (e.g., 19 hours).
Stabilization: Hydroquinone is often added to stabilize the aldehyde and prevent polymerization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but optimized for higher yields and efficiency. Techniques such as azeotropic distillation are employed to remove reaction water and drive the equilibrium towards acetal formation. The reaction is typically carried out at elevated temperatures (e.g., 80°C) with an excess of aldehyde to ensure complete conversion.
化学反応の分析
Types of Reactions
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the spiroacetal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted spiroacetals depending on the nucleophile used.
科学的研究の応用
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Uniqueness
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[55]undecane is unique due to its hexyl substituents, which impart distinct physical and chemical properties compared to its vinyl and ethylidene counterparts
特性
CAS番号 |
2064-94-0 |
|---|---|
分子式 |
C19H36O4 |
分子量 |
328.5 g/mol |
IUPAC名 |
3,9-dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C19H36O4/c1-3-5-7-9-11-17-20-13-19(14-21-17)15-22-18(23-16-19)12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChIキー |
NNVYAHMSBATERB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1OCC2(CO1)COC(OC2)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


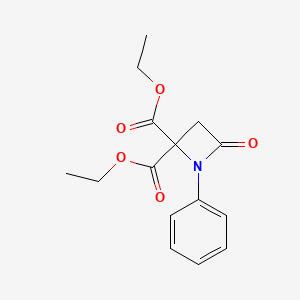
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
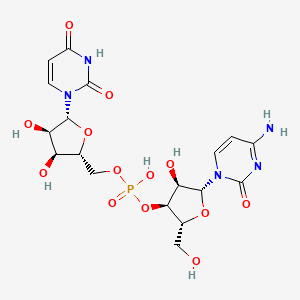
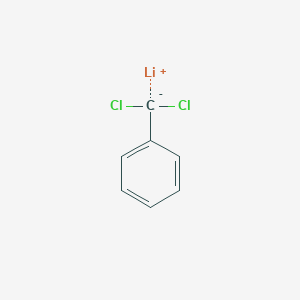

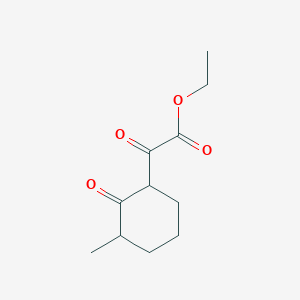
![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
